3-(2-(2-fluorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(2-fluorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran core, a fluorophenoxy group, and an acetamido linkage, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-fluorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with an acyl chloride or an ester derivative of the benzofuran.
Acetamido Linkage Formation: The acetamido group is formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the intermediate with p-toluidine under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives of the benzofuran core.
Reduction: Amino derivatives from the reduction of the acetamido group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-(2-fluorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.
Medicine
Medicinally, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-(2-fluorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(2-chlorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide
- 3-(2-(2-bromophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide
- 3-(2-(2-methylphenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide
Uniqueness
Compared to its analogs, 3-(2-(2-fluorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a distinct and valuable molecule for research and development.
Properties
IUPAC Name |
3-[[2-(2-fluorophenoxy)acetyl]amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4/c1-15-10-12-16(13-11-15)26-24(29)23-22(17-6-2-4-8-19(17)31-23)27-21(28)14-30-20-9-5-3-7-18(20)25/h2-13H,14H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYHDISJPWNLPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.